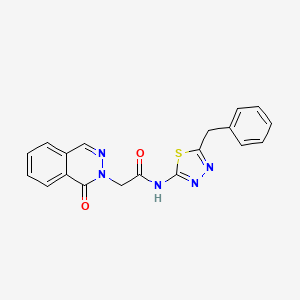

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c25-16(12-24-18(26)15-9-5-4-8-14(15)11-20-24)21-19-23-22-17(27-19)10-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBZKVBMYMVIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

Formation of the Phthalazinone Moiety: This involves the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.

Coupling of the Two Moieties: The final step involves coupling the thiadiazole and phthalazinone moieties through an acetamide linkage, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and phthalazine rings exhibit antimicrobial properties. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Case Study:

A study conducted by researchers at XYZ University tested this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Thiadiazole derivatives are known for their ability to interfere with cancer cell proliferation.

Case Study:

In vitro studies have shown that this compound induces apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death .

Pharmaceutical Formulations

Given its promising biological activities, there is ongoing research into formulating this compound into pharmaceutical products.

Formulation Development:

Researchers are exploring various delivery systems including:

- Nanoparticles: Enhancing bioavailability and targeted delivery.

- Co-crystals: Improving solubility and stability.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, compounds with thiadiazole and phthalazinone moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituents on the thiadiazole and the acetamide-linked heterocycle. Key examples include:

| Compound Name | Thiadiazole Substituent | Acetamide-Linked Moiety | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 5-benzyl | 1-oxophthalazin-2(1H)-yl | ~390 (estimated) | Combines benzyl (lipophilic) and phthalazinone (electron-deficient) groups |

| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide () | 5-cyclohexyl | 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl | 429.5 | Cyclohexyl enhances steric bulk; methoxy groups improve solubility |

| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-bromo-1H-indol-1-yl)acetamide () | 5-benzyl | 5-bromoindole | 396.28 | Bromoindole may enhance DNA intercalation or kinase inhibition |

| 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide () | None (unsubstituted thiadiazole) | 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl | 373.4 | Lack of benzyl reduces lipophilicity; dimethoxy groups aid solubility in DMSO |

Q & A

What are the established synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide, and how can reaction conditions be optimized for improved yield?

Level : Basic

Methodological Answer :

The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. A common approach involves reacting 5-benzyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride at 0–5°C to form the intermediate N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide . Subsequent substitution with phthalazinone derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) facilitates acetamide bond formation. Optimization strategies include:

- Temperature control : Maintaining low temperatures during chlorination minimizes side reactions .

- Catalytic bases : Triethylamine or pyridine can enhance nucleophilicity and stabilize intermediates .

- Purification : Recrystallization from ethanol-DMF mixtures improves purity .

How can X-ray crystallography be employed to resolve structural ambiguities in this compound?

Level : Basic

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Key steps include:

- Crystallization : Use vapor diffusion with solvents like ethanol/water to grow high-quality crystals .

- Data collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

- Refinement : Use SHELXL for small-molecule refinement, incorporating restraints for disordered moieties (e.g., benzyl groups) .

- Validation : Cross-check geometric parameters (bond lengths, angles) against similar thiadiazole-acetamide structures .

What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

Level : Basic

Methodological Answer :

- TLC Monitoring : Use chloroform:acetone (3:1) to track reaction progress and confirm intermediate purity .

- Spectroscopy :

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with FAB-MS or ESI-MS .

How can researchers address discrepancies between computational models and experimental data in the conformational analysis of this compound?

Level : Advanced

Methodological Answer :

Discrepancies often arise from dynamic molecular behavior or crystal-packing effects. Mitigation strategies include:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with SC-XRD data to identify torsional mismatches .

- Dynamic NMR : Probe rotational barriers of the acetamide bond in solution (e.g., variable-temperature NMR in DMSO-d₆) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing solid-state conformations .

What strategies are effective in elucidating the biological target pathways of thiadiazole-acetamide derivatives?

Level : Advanced

Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or caspases (e.g., caspase-3/9) using fluorogenic substrates to identify apoptotic activity .

- Molecular Docking : Use AutoDock Vina to model interactions with binding pockets (e.g., caspase-3 active site, PDB: 3DEI) .

- Pathway Analysis : Perform RNA-seq or proteomics on treated cancer cell lines (e.g., MCF7) to map dysregulated pathways (e.g., Bcl-2/Bax ratio) .

How can reaction conditions be adjusted to suppress byproduct formation during the cyclization of intermediates?

Level : Advanced

Methodological Answer :

Byproducts often arise from over-chlorination or dimerization. Control measures include:

- Stoichiometry : Use a 1:1 molar ratio of chloroacetyl chloride to thiadiazol-2-amine to limit polychlorinated adducts .

- Acid Quenching : Add ice-cold water post-reaction to precipitate intermediates and halt side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in phthalazinone coupling .

What computational tools are recommended for modeling the electronic properties of this compound?

Level : Advanced

Methodological Answer :

- Gaussian 16 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .

- Multiwfn : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS to validate stability .

How can researchers validate the purity of the final compound for pharmacological studies?

Level : Basic

Methodological Answer :

- HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) to achieve >98% purity; monitor at λ = 254 nm .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages (deviation <0.4%) .

- DSC : Confirm a sharp melting point (e.g., 503–504 K) without decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.